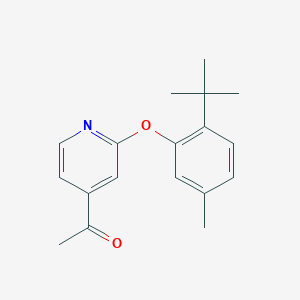![molecular formula C10H12BNO3 B11747406 [4-(1-Carbamoylcyclopropyl)phenyl]boronic acid](/img/structure/B11747406.png)
[4-(1-Carbamoylcyclopropyl)phenyl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(1-Carbamoylcyclopropyl)phenyl]boronic acid is an organoboron compound that has garnered interest in various fields of scientific research due to its unique chemical properties This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a carbamoylcyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which utilizes a palladium catalyst to couple an aryl halide with a boronic acid derivative . The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation of the boronic acid.
Industrial Production Methods
Industrial production of [4-(1-Carbamoylcyclopropyl)phenyl]boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[4-(1-Carbamoylcyclopropyl)phenyl]boronic acid undergoes various types of chemical reactions, including:
Reduction: Reduction of the carbamoyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium perborate, and other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Phenols.
Reduction: Amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, [4-(1-Carbamoylcyclopropyl)phenyl]boronic acid is used as a building block for the construction of complex molecules. Its boronic acid group participates in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds .
Biology and Medicine
Boronic acids are known to inhibit proteases and other enzymes, making them valuable in the design of enzyme inhibitors . Additionally, the carbamoyl group can enhance the compound’s binding affinity to biological targets.
Industry
In the material science industry, this compound can be used to synthesize polymers and other materials with unique properties. Its ability to form stable complexes with diols makes it useful in the development of sensors and diagnostic tools .
Mechanism of Action
The mechanism of action of [4-(1-Carbamoylcyclopropyl)phenyl]boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is crucial for its inhibitory activity against enzymes . The carbamoyl group can further modulate the compound’s reactivity and binding affinity, enhancing its overall efficacy.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the carbamoylcyclopropyl group, making it less versatile in certain applications.
Cyclopropylboronic acid: Lacks the phenyl ring, limiting its use in aromatic substitution reactions.
Carbamoylphenylboronic acid: Similar structure but without the cyclopropyl group, affecting its steric and electronic properties.
Uniqueness
[4-(1-Carbamoylcyclopropyl)phenyl]boronic acid is unique due to the presence of both the carbamoylcyclopropyl and boronic acid groups. This combination imparts distinct reactivity and binding properties, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C10H12BNO3 |
|---|---|
Molecular Weight |
205.02 g/mol |
IUPAC Name |
[4-(1-carbamoylcyclopropyl)phenyl]boronic acid |
InChI |
InChI=1S/C10H12BNO3/c12-9(13)10(5-6-10)7-1-3-8(4-2-7)11(14)15/h1-4,14-15H,5-6H2,(H2,12,13) |
InChI Key |
VZEFNGNTEMKXDH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)C2(CC2)C(=O)N)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3S,5S)-2-(hydroxymethyl)-5-{7H-pyrrolo[2,3-d]pyrimidin-7-yl}oxolan-3-ol](/img/structure/B11747326.png)
![N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-4-amine](/img/structure/B11747333.png)

![3-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11747345.png)

![{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11747361.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11747369.png)

![(2S)-2-{[(tert-butoxy)carbonyl]amino}-2-methylpentanedioic acid](/img/structure/B11747379.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11747388.png)

![[(2-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11747396.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11747414.png)
![[3-(Diethylamino)prop-1-en-2-yl]trifluoroboranuide potassium](/img/structure/B11747429.png)
